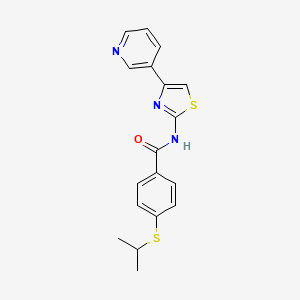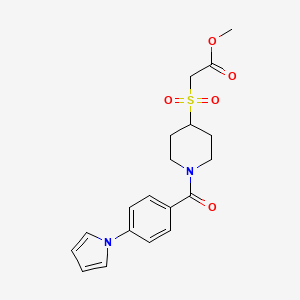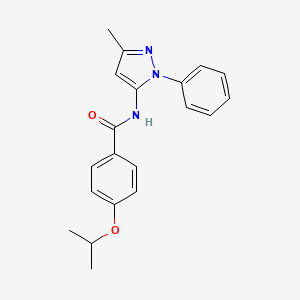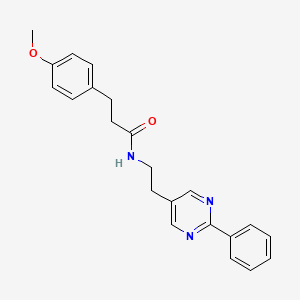![molecular formula C18H12F3N5O B2720510 5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 895093-30-8](/img/structure/B2720510.png)
5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. These include a 1,2,3-triazole ring, a phenyl ring, and a 1,2,4-oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It contains a 1,2,3-triazole ring, a phenyl ring, and a 1,2,4-oxadiazole ring, all of which are aromatic and contribute to the compound’s stability. The trifluoromethyl group is a common substituent in organic chemistry and is known for its electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple aromatic rings would likely make it relatively stable and possibly planar. The trifluoromethyl group could increase its electronegativity .Applications De Recherche Scientifique
Catalysis in Aqueous Media
Research conducted by Bumagin et al. (2018) explored the synthesis of substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and 2-(5-phenylisoxazol-3-yl)-5-(2-(1-((5-(p-tolyl)isoxazol-3-yl)methyl)-1H-1,2,3-triazol-4-yl)ethyl)-1,3,4-oxadiazole. These compounds, including those resembling 5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole, were used as ligands in the preparation of palladium(II) complexes. These complexes demonstrated high-turnover catalysis for C-C cross-coupling reactions in aqueous media, marking a significant contribution to green chemistry (Bumagin et al., 2018).
Anticancer and Antidiabetic Applications
Shankara et al. (2022) synthesized a series of 1,3,4-oxadiazole derivatives, which have structural similarities to the specified chemical. These compounds showed significant in vitro cytotoxic efficacy against LN229 Glioblastoma cell line and demonstrated anti-diabetic activity in a Drosophila melanogaster model. This suggests potential applications in cancer and diabetes treatment for similar 1,3,4-oxadiazole derivatives (Shankara et al., 2022).
Antimicrobial Activity
Ustabaş et al. (2020) synthesized a compound containing 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings, which are structurally related to the specified chemical. This compound exhibited significant antimicrobial activity against various bacterial species and the Leishmania major species. This indicates the potential of similar compounds in developing new antimicrobial agents (Ustabaş et al., 2020).
Corrosion Inhibition
Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, which share structural similarities with the chemical . These derivatives demonstrated significant inhibition ability towards mild steel in sulphuric acid, suggesting applications in corrosion prevention (Ammal et al., 2018).
Mécanisme D'action
Target of action
The compound contains a triazole ring and a trifluoromethyl group. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, triazole compounds can interact with their targets through hydrogen bonding, dipole interactions, and π-stacking .
Biochemical pathways
Without specific information on the compound’s targets, it’s hard to say which biochemical pathways it might affect. Many triazole compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. The trifluoromethyl group is known to affect the pharmacokinetic properties of drugs, including their metabolic stability, lipophilicity, and bioavailability .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the trifluoromethyl group is known to improve the metabolic stability of drugs, which could potentially enhance their efficacy .
Orientations Futures
Propriétés
IUPAC Name |
5-[5-methyl-1-[2-(trifluoromethyl)phenyl]triazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O/c1-11-15(17-22-16(24-27-17)12-7-3-2-4-8-12)23-25-26(11)14-10-6-5-9-13(14)18(19,20)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNQNVSDWYGKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2720431.png)
![1-[(4-Methylphenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2720433.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2720435.png)


![2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2720441.png)


![2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2720447.png)

![1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one](/img/structure/B2720449.png)